molecular formula C9H11BrO B1333851 4-Bromo-2,3,5-trimethylphenol CAS No. 156483-07-7

4-Bromo-2,3,5-trimethylphenol

Cat. No.: B1333851
CAS No.: 156483-07-7
M. Wt: 215.09 g/mol
InChI Key: KHQCLZZWQARYJF-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5-trimethylphenol is an organic compound with the molecular formula C9H11BrO. It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and three methyl groups at the second, third, and fifth positions on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3,5-trimethylphenol typically involves the bromination of 2,3,5-trimethylphenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the fourth position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3,5-trimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted phenols or thiophenols.

    Oxidation Reactions: Formation of quinones.

    Reduction Reactions: Formation of 2,3,5-trimethylphenol.

Scientific Research Applications

4-Bromo-2,3,5-trimethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,5-trimethylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-dimethylphenol
  • 4-Bromo-3,5-dimethylphenol
  • 2,3,5-Trimethylphenol

Uniqueness

4-Bromo-2,3,5-trimethylphenol is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. The presence of three methyl groups and a bromine atom provides a distinct steric and electronic environment, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-2,3,5-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-5-4-8(11)6(2)7(3)9(5)10/h4,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQCLZZWQARYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394463
Record name 4-bromo-2,3,5-trimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156483-07-7
Record name 4-bromo-2,3,5-trimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,3,5-trimethylphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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